molecular formula C15H19IN4OS B1404862 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide CAS No. 1396784-12-5

1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

Cat. No.: B1404862
CAS No.: 1396784-12-5
M. Wt: 430.3 g/mol
InChI Key: USBUVONTIGMHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a synthetic chemical reagent featuring a complex molecular architecture designed for advanced research applications. This compound is built on a core indole scaffold, a structure that is a privileged motif in medicinal chemistry due to its presence in numerous biologically active molecules and natural products . The indole nucleus is functionalized with an imidothiocarbamate group and a 2-oxo-2-pyrrolidin-1-ylethyl chain, which may influence its physicochemical properties and interaction with biological targets. The indole scaffold is widely recognized for its diverse biological potential, and derivatives have been reported to exhibit a broad spectrum of pharmacological activities in research settings, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . Although the specific research profile of this compound is yet to be fully characterized, its structural features suggest it is a candidate for investigations in hit-to-lead optimization campaigns and as a tool compound for probing biological mechanisms. The presence of both indole and pyrrolidine rings is a structural feature shared with various compounds of research interest, including certain synthetic cannabinoids, highlighting the relevance of this chemotype in probing receptor interactions . This product is provided strictly For Research Use Only. It is intended for use in controlled laboratory settings by qualified researchers. It is not for diagnostic or therapeutic use, nor for human consumption. Buyers assume full responsibility for confirming product identity and/or purity prior to use.

Properties

IUPAC Name

[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl] carbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS.HI/c16-15(17)21-13-9-19(12-6-2-1-5-11(12)13)10-14(20)18-7-3-4-8-18;/h1-2,5-6,9H,3-4,7-8,10H2,(H3,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBUVONTIGMHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SC(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Indole at N-1 Position

  • The indole nucleus is alkylated at the nitrogen (N-1) with a 2-oxo-2-pyrrolidin-1-ylethyl halide or equivalent electrophile to form 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole . This step often employs:

    • Base-mediated N-alkylation using potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or DMSO).

    • The electrophile can be synthesized by halogenation (e.g., bromination) of 2-oxo-2-pyrrolidin-1-ylethanamine or its derivatives.

Formation of Hydroiodide Salt

  • The final compound is converted into its hydroiodide salt by reaction with hydroiodic acid (HI) in an appropriate solvent, such as ethanol or acetonitrile, under mild conditions.

  • This salt formation enhances the compound's stability, solubility, and handling properties.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
N-alkylation of indole 2-oxo-2-pyrrolidin-1-ylethyl bromide, K2CO3 DMF or DMSO 50–80 °C 6–12 hours 70–85 Anhydrous conditions improve yield
Imidothiocarbamate introduction Imidothiocarbamoyl chloride or thiourea derivative Dichloromethane 0–25 °C 2–6 hours 60–75 Use of base (e.g., triethylamine) recommended
Hydroiodide salt formation Hydroiodic acid (HI, 57% aqueous) Ethanol or MeCN 0–25 °C 1–3 hours Quantitative Controlled addition to avoid decomposition

Research Findings and Optimization Insights

  • Base selection for the N-alkylation step significantly affects the conversion rate; sodium hydride provides faster reaction but requires strict moisture exclusion, while potassium carbonate offers milder conditions.

  • Solvent choice influences both yield and purity; polar aprotic solvents favor alkylation, while chlorinated solvents are preferred for imidothiocarbamate installation due to better solubility of reagents.

  • Temperature control is critical during imidothiocarbamate introduction to prevent side reactions such as polymerization or decomposition of sensitive intermediates.

  • The hydroiodide salt formation is typically straightforward but requires careful stoichiometric control and temperature regulation to ensure complete salt formation without degradation.

  • Purification is commonly achieved by recrystallization from ethanol or ethyl acetate mixtures, yielding analytically pure hydroiodide salt.

Summary Table of Preparation Steps

Synthetic Step Key Reagents/Intermediates Critical Parameters Outcome
1. N-Alkylation of Indole 1H-indole, 2-oxo-2-pyrrolidin-1-ylethyl bromide Base (K2CO3/NaH), DMF, 50–80 °C 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole
2. Imidothiocarbamate Functionalization Imidothiocarbamoyl chloride, base, DCM 0–25 °C, 2–6 h 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate
3. Hydroiodide Salt Formation Hydroiodic acid, ethanol/acetonitrile 0–25 °C, 1–3 h 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

Chemical Reactions Analysis

Types of Reactions

1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Overview

1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a complex organic compound with significant potential across various fields of scientific research. Its unique chemical structure, which includes a pyrrolidine ring, an indole moiety, and an imidothiocarbamate group, contributes to its diverse applications in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of new chemical entities that can exhibit novel properties.

Biology

This compound is being investigated as a biochemical probe due to its ability to interact with various biological targets. Its interactions can provide insights into molecular mechanisms and pathways in biological systems.

Medicine

Research has highlighted its potential therapeutic properties, particularly in:

  • Anticancer Activity : Studies suggest that the compound may inhibit cancer cell proliferation through specific molecular interactions.
  • Antimicrobial Properties : There is ongoing research into its effectiveness against various pathogens.

Case Studies

  • Anticancer Research : In vitro studies have shown that the compound exhibits cytotoxic effects on specific cancer cell lines, suggesting its potential as a lead compound for drug development.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses activity against Gram-positive and Gram-negative bacteria, warranting further investigation into its mechanism of action.

Industry

In industrial applications, this compound is utilized in developing novel materials and catalysts due to its unique chemical characteristics. Its ability to facilitate specific reactions makes it valuable in synthetic chemistry.

Mechanism of Action

The mechanism of action of 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1H-indol-3-yl imidothiocarbamate hydroiodide derivatives. Key structural analogs and their properties are compared below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Indole-N Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound* 2-oxo-2-pyrrolidin-1-ylethyl Not explicitly provided ~450 (estimated) Cyclic amine group; potential H-bonding
1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide 2-Methylbenzyl C₁₇H₁₇N₃S·HI 423.3 Lipophilic substituent; commercial availability
1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide 4-Methylbenzyl C₁₈H₁₉N₃S·HI 423.3 Para-methyl group; similar lipophilicity
1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide 2-Chlorobenzyl C₁₆H₁₅ClIN₃S 443.74 Electron-withdrawing Cl; higher molecular weight
({1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)methanimidamide hydroiodide 4-Chlorophenylmethyl C₁₆H₁₅ClIN₃S 443.74 Chlorine substituent; altered electronic profile

*Note: Exact molecular data for the target compound is inferred based on structural analogs.

Key Structural and Functional Differences

This contrasts with benzyl derivatives (e.g., methyl or chloro-substituted analogs), which are more lipophilic .

Biological Activity Insights: While direct data on the target compound is unavailable, structurally related 1H-indol-3-yl derivatives exhibit antifungal activity against Candida spp. and Aspergillus niger. For example, compound 3c (a 1H-indol-3-yl derivative) showed fungicidal activity at 0.250–1 mg/mL and synergism with fluconazole .

Synthetic and Commercial Relevance :

  • Many analogs (e.g., ) are commercially available as pharmaceutical intermediates, indicating their utility in drug discovery.
  • The hydroiodide salt form is common across these compounds, improving crystallinity and stability .

Biological Activity

1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by data tables and research findings.

  • IUPAC Name : [1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl] carbamimidothioate; hydroiodide
  • CAS Number : 1396784-12-5
  • Molecular Formula : C15H18N4OS·HI
  • Molecular Weight : 430.3 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The unique structure comprising a pyrrolidine ring, an indole moiety, and an imidothiocarbamate group allows for diverse interactions leading to various biological effects.

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
A2058 Melanoma0.58
HL60 Leukemia0.70
MCF7 Breast0.80

These results suggest that the compound can inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus5.95
Escherichia coli3.50

The compound's ability to inhibit bacterial growth indicates its potential as an antimicrobial agent.

Enzyme Inhibition Studies

The compound has also been investigated for its enzyme inhibitory effects. Notably, it acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression.

Table 3: Enzyme Inhibition Data

Enzyme TypeIC50 (µM)Reference
HDAC0.45
Protein Tyrosine Phosphatase (PTP)1.37

These findings highlight the compound's potential as a therapeutic agent targeting multiple mechanisms involved in cancer biology.

Case Studies

Several studies have explored the biological effects of this compound in vivo and in vitro:

  • Study on Melanoma Cells : A study demonstrated that treatment with the compound significantly reduced tumor size in A2058 melanoma xenografts in mice, indicating strong anticancer efficacy.
  • Antimicrobial Efficacy : Another investigation reported that the compound effectively reduced bacterial load in infected mice models, showcasing its potential for treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide?

  • Methodological Answer : The synthesis typically involves multi-step reactions targeting the indole and pyrrolidinone moieties. For example, a reflux method in acetic acid with sodium acetate as a catalyst can facilitate condensation between 3-formylindole derivatives and thiocarbamate precursors. Key intermediates (e.g., 2-oxo-pyrrolidin-1-yl ethyl groups) are synthesized via nucleophilic substitution or coupling reactions. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures product isolation. Reaction progress should be monitored using TLC and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation requires:

  • ¹H/¹³C NMR : To verify indole C3 substitution, pyrrolidinone carbonyl signals (~170–175 ppm), and hydroiodide counterion integration .
  • FT-IR : Confirm thiocarbamate C=S (1050–1250 cm⁻¹) and indole N-H (3400 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ or [M-I]⁺) with <3 ppm error .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, especially for hydroiodide salt formation .

Q. How can researchers ensure compound purity and stability during storage?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is recommended for biological assays .
  • Stability : Store lyophilized solid at –20°C under argon. For solutions, use anhydrous DMSO (stored at –80°C) to prevent hydrolysis of the imidothiocarbamate group .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic intermediates be resolved?

  • Methodological Answer : Chiral resolution techniques are essential for intermediates with multiple stereocenters (e.g., pyrrolidinone derivatives):

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT) .
  • X-ray Diffraction : Assign absolute configuration via crystallographic data (e.g., Flack parameter) .

Q. What experimental designs are recommended for assessing environmental fate and ecotoxicological impacts?

  • Methodological Answer : Adapt a tiered approach:

  • Phase 1 (Lab) : Determine hydrolysis kinetics (pH 4–9 buffers, 25–50°C) and photodegradation (UV light, λ=254 nm). Analyze metabolites via LC-QTOF-MS .
  • Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems spiked with ¹⁴C-labeled compound. Monitor mineralization (¹⁴CO₂ trapping) and bound residues .
  • Phase 3 (Toxicity) : Use Daphnia magna (OECD 202) and Vibrio fischeri (Microtox®) assays for acute/chronic toxicity profiling .

Q. How should researchers address contradictions in bioactivity data across assays?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (n=6) with strict controls (e.g., DMSO vehicle ≤0.1%). Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values .
  • Target Engagement Studies : Confirm mechanism via SPR (binding affinity) or cellular thermal shift assays (CETSA) .
  • Orthogonal Assays : Cross-validate antioxidant activity using DPPH radical scavenging and FRAP assays to rule out interference from iodide counterions .

Q. What strategies optimize analytical method development for this compound?

  • Methodological Answer :

  • Column Screening : Test C18, phenyl, and HILIC columns with varied mobile phases (e.g., ammonium formate vs. TFA) to maximize resolution .
  • Reference Standards : Use certified impurities (e.g., 2-oxopyrrolidin-1-yl analogs) to validate specificity and sensitivity .
  • Forced Degradation : Stress samples under heat (60°C), light (1.2 million lux-hours), and acidic/oxidative conditions to identify degradation pathways .

Key Methodological Considerations

  • Stereoselective Synthesis : Prioritize asymmetric catalysis (e.g., Evans auxiliaries) for chiral centers to reduce racemization risks .
  • Environmental Persistence : Include QSAR modeling to predict logP and BCF values, guiding ecotoxicity study design .
  • Data Reproducibility : Adhere to FAIR principles by depositing raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide
Reactant of Route 2
Reactant of Route 2
1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.